molecular formula C15H19N3O3 B2608180 2-((4-(3-Isopropylureido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448065-66-4

2-((4-(3-Isopropylureido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2608180
CAS No.: 1448065-66-4
M. Wt: 289.335
InChI Key: HPXZASDCJHDFBV-UHFFFAOYSA-N
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Description

2-((4-(3-Isopropylureido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a benzamide core linked to an isopropylureido group via a but-2-yn-1-yl ether linkage.

Scientific Research Applications

2-((4-(3-Isopropylureido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-Isopropylureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the but-2-yn-1-yl ether linkage: This step involves the reaction of a suitable alkyne with an alcohol under basic conditions to form the ether linkage.

    Introduction of the isopropylureido group: This step involves the reaction of the intermediate product with isopropyl isocyanate to introduce the isopropylureido group.

    Formation of the benzamide core: The final step involves the reaction of the intermediate product with a benzoyl chloride derivative to form the benzamide core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(3-Isopropylureido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide core or the isopropylureido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-((4-(3-Isopropylureido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide: This compound has a similar structure but with a benzylureido group instead of an isopropylureido group.

    2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide: This compound has a butoxyphenylureido group instead of an isopropylureido group.

Uniqueness

2-((4-(3-Isopropylureido)but-2-yn-1-yl)oxy)benzamide is unique due to its specific structural features, which may confer distinct biological activity and chemical reactivity compared to similar compounds

Properties

IUPAC Name

2-[4-(propan-2-ylcarbamoylamino)but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-11(2)18-15(20)17-9-5-6-10-21-13-8-4-3-7-12(13)14(16)19/h3-4,7-8,11H,9-10H2,1-2H3,(H2,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXZASDCJHDFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC#CCOC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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